molecular formula C9H16N2O2Sn B039396 2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine CAS No. 120825-36-7

2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine

Cat. No. B039396
M. Wt: 302.95 g/mol
InChI Key: SQBJIRGKYRAQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical properties, which make it a valuable tool for investigating a variety of biological processes. In

Scientific Research Applications

2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for investigating the mechanisms of action of various biological processes. For example, 2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine has been used to study the role of protein kinases in cancer cell growth and proliferation.

Mechanism Of Action

The mechanism of action of 2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of protein kinases. Protein kinases are enzymes that play a key role in a variety of cellular processes, including cell growth and division. By inhibiting these enzymes, 2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine may be able to slow or stop the growth of cancer cells.

Biochemical And Physiological Effects

2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, and to reduce tumor growth in animal models. Additionally, 2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine has been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine is its high level of selectivity for protein kinases. This compound has been shown to be highly effective at inhibiting specific protein kinases, while having little or no effect on other enzymes. Additionally, 2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine is relatively easy to synthesize, and is readily available from commercial sources.
However, there are also some limitations to the use of 2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine in lab experiments. One of the main limitations is the potential for toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, and care must be taken to ensure that it is used safely in the lab.

Future Directions

There are a number of future directions for research on 2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine. One area of interest is the development of new analogues of this compound with improved selectivity and potency. Additionally, there is ongoing research into the use of 2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine in the treatment of various diseases, including cancer and inflammatory disorders. Finally, there is interest in exploring the use of this compound as a tool for investigating the role of protein kinases in various biological processes.

Synthesis Methods

The synthesis of 2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine involves the reaction of 2,4-dimethoxypyrimidine with trimethyltin chloride in the presence of a palladium catalyst. This reaction proceeds via a Stille coupling reaction, which involves the formation of a carbon-carbon bond between the pyrimidine ring and the trimethyltin group. The resulting compound is a white crystalline solid with a melting point of 116-118°C.

properties

CAS RN

120825-36-7

Product Name

2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine

Molecular Formula

C9H16N2O2Sn

Molecular Weight

302.95 g/mol

IUPAC Name

(2,4-dimethoxypyrimidin-5-yl)-trimethylstannane

InChI

InChI=1S/C6H7N2O2.3CH3.Sn/c1-9-5-3-4-7-6(8-5)10-2;;;;/h4H,1-2H3;3*1H3;

InChI Key

SQBJIRGKYRAQLC-UHFFFAOYSA-N

SMILES

COC1=NC(=NC=C1[Sn](C)(C)C)OC

Canonical SMILES

COC1=NC(=NC=C1[Sn](C)(C)C)OC

synonyms

Pyrimidine, 2,4-dimethoxy-5-(trimethylstannyl)- (9CI)

Origin of Product

United States

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